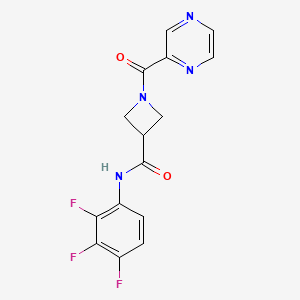

1-(pyrazine-2-carbonyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(pyrazine-2-carbonyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N4O2/c16-9-1-2-10(13(18)12(9)17)21-14(23)8-6-22(7-8)15(24)11-5-19-3-4-20-11/h1-5,8H,6-7H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEPDAHUHDYNAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=C(C(=C(C=C3)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(pyrazine-2-carbonyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide, identified by its CAS Number 1396558-76-1, is a compound of significant interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that demonstrate its efficacy in various biological contexts.

Chemical Structure and Properties

The compound has the molecular formula . Its structure features a pyrazine ring, a trifluorophenyl group, and an azetidine moiety, which contribute to its diverse biological activities. The presence of fluorine atoms enhances lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that derivatives of pyrazine compounds can inhibit key cancer pathways. For instance, pyrazole derivatives have shown promising results against BRAF(V600E) mutations and other oncogenic targets .

- Antibacterial Properties : The compound has been evaluated for its antibacterial activity against drug-resistant strains. In vitro studies showed significant inhibition against Salmonella Typhi, with a minimum inhibitory concentration (MIC) of 6.25 mg/mL .

- Anti-inflammatory Effects : Compounds similar to this one have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as nitric oxide synthase (NOS), suggesting potential use in inflammatory diseases .

The mechanisms underlying the biological activities of this compound may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer proliferation and bacterial metabolism.

- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways that promote apoptosis in cancer cells or reduce inflammation.

Antitumor Studies

A study focused on the synthesis of pyrazole derivatives highlighted their ability to inhibit cancer cell lines effectively. The incorporation of trifluoromethyl groups was found to enhance potency against specific targets like EGFR and Aurora-A kinase .

Antibacterial Activity

In a recent investigation, the synthesized pyrazine carboxamides were tested for their antibacterial efficacy against XDR S. Typhi. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics, emphasizing the need for new therapeutic strategies in combating resistant strains .

Anti-inflammatory Research

Further research into similar compounds revealed significant anti-inflammatory properties through the inhibition of TNF-α production in macrophages. This suggests potential applications in treating chronic inflammatory conditions .

Data Table: Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Azetidine vs. Piperidine/Piperazine Derivatives

- Target Compound : Azetidine (4-membered ring) provides a compact, rigid scaffold that may reduce entropic penalties during target binding.

- Analog 2 : N-(4-chloro-3-nitrophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide ()

Pyrazine vs. Pyridine/Thiazole Substituents

Fluorination and Electronic Effects

- Target Compound: The 2,3,4-trifluorophenyl group provides strong electron-withdrawing effects, enhancing metabolic stability by blocking oxidative degradation sites. Fluorine atoms also increase lipophilicity (logP), improving blood-brain barrier penetration relative to non-fluorinated analogs.

- Analog 5 : N-(4-Methoxyphenyl) derivatives ()

Physicochemical and Pharmacokinetic Properties (Inferred)

| Property | Target Compound | Analog 3 (Thiazole) | Analog 4 (Pyrazole) |

|---|---|---|---|

| Molecular Weight | ~380 g/mol (estimated) | ~390 g/mol | ~320 g/mol |

| logP | High (due to 3×F) | Moderate (thiazole + F) | Moderate (pyrazole + Cl/CF₃) |

| H-bond Acceptors | 8–10 | 9 | 6–7 |

| Metabolic Stability | Likely high (fluorine shielding) | Moderate (thiazole metabolism) | Variable (pyrazole oxidation) |

Note: Data inferred from structural features; experimental validation required.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(pyrazine-2-carbonyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide with high purity?

- Methodological Answer : Synthesis involves multi-step reactions, starting with the coupling of pyrazine-2-carboxylic acid derivatives to the azetidine ring, followed by amidation with 2,3,4-trifluoroaniline. Critical parameters include:

- Temperature control (e.g., 0–5°C for acyl chloride formation).

- Solvent selection (e.g., DMF for amide bond formation, THF for cyclization).

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., ethanol/water mixtures).

- Analytical validation : HPLC (C18 column, 90:10 acetonitrile/water) and 1H/13C NMR (DMSO-d6, 400 MHz) to confirm purity (>95%) and structural integrity .

Q. How is the molecular structure of this compound validated in academic research?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction using SHELXL or OLEX2 for refinement. For example, azetidine ring puckering and dihedral angles between pyrazine and trifluorophenyl groups are quantified .

- Spectroscopic techniques : 19F NMR (to confirm trifluorophenyl substitution pattern) and HRMS (ESI+ mode) for molecular ion verification .

Q. What pharmacological screening approaches are used to assess this compound's bioactivity?

- Methodological Answer :

- Receptor binding assays : Radioligand displacement studies (e.g., for kinase targets) with IC50 determination.

- Cellular assays : Apoptosis induction measured via flow cytometry (Annexin V/PI staining) and cytotoxicity profiling (MTT assay) in cancer cell lines.

- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?

- Methodological Answer :

- Core modifications : Synthesize analogs with substituted pyrazine rings (e.g., methyl, chloro) or alternative heterocycles (e.g., pyridine, triazole) to assess impact on target binding .

- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding (pyrazine carbonyl) and hydrophobic (trifluorophenyl) interactions.

- Example SAR Table :

| Modification | Activity (IC50, nM) | Key Observation |

|---|---|---|

| Pyrazine → Pyridine | >1000 | Loss of H-bond with kinase |

| Trifluorophenyl → Chlorophenyl | 250 | Reduced lipophilic efficiency |

| Azetidine → Piperidine | 120 | Improved metabolic stability |

| Data derived from analogs in . |

Q. How can researchers resolve discrepancies between computational binding predictions and experimental IC50 values?

- Methodological Answer :

- Force field refinement : Re-parameterize torsional angles of the azetidine ring in molecular dynamics simulations (AMBER or GROMACS) to better match crystallographic data.

- Solvent effects : Include explicit water molecules in docking studies (AutoDock Vina) to account for solvation/desolvation penalties.

- Protonation state adjustment : Use pH-dependent NMR (e.g., pKa determination of pyrazine nitrogen) to refine ligand states in simulations .

Q. What strategies mitigate low yields during the final amidation step of synthesis?

- Methodological Answer :

- Coupling reagent optimization : Replace EDCl/HOBt with HATU/DIPEA in DCM for higher efficiency.

- Microwave-assisted synthesis : Conduct reactions at 80°C for 30 minutes to accelerate kinetics.

- Workup modifications : Extract unreacted starting materials with saturated NaHCO3 before chromatography .

Q. How can crystallographic disorder in the trifluorophenyl group be addressed during structure refinement?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.